molecular formula C19H36O2 B14666078 Ethyl 3-methylhexadec-2-enoate CAS No. 39060-66-7

Ethyl 3-methylhexadec-2-enoate

Cat. No.: B14666078
CAS No.: 39060-66-7
M. Wt: 296.5 g/mol
InChI Key: WAHDSGWKOIDSNC-UHFFFAOYSA-N
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Description

Ethyl 3-methylhexadec-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C19H36O2 and is known for its unique structural properties, which contribute to its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylhexadec-2-enoate can be synthesized through the esterification reaction between 3-methylhexadec-2-enoic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The esterification process can be represented by the following equation:

3-methylhexadec-2-enoic acid+ethanolacid catalystEthyl 3-methylhexadec-2-enoate+water\text{3-methylhexadec-2-enoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-methylhexadec-2-enoic acid+ethanolacid catalyst​Ethyl 3-methylhexadec-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester, thereby increasing the overall yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylhexadec-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 3-methylhexadec-2-enoic acid and ethanol.

    Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid in the presence of an alcohol.

Major Products Formed

Scientific Research Applications

Ethyl 3-methylhexadec-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-methylhexadec-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Ethyl 3-methylhexadec-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties. Similar compounds include:

This compound stands out due to its specific structural features, making it valuable in various applications.

Properties

CAS No.

39060-66-7

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

ethyl 3-methylhexadec-2-enoate

InChI

InChI=1S/C19H36O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-18(3)17-19(20)21-5-2/h17H,4-16H2,1-3H3

InChI Key

WAHDSGWKOIDSNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=CC(=O)OCC)C

Origin of Product

United States

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